

Deoxynivalenol in Wheat and Maize: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxynivalenol (DON), a type B trichothecene mycotoxin, is a significant contaminant of cereal crops, particularly wheat and maize, on a global scale.[1][2] Produced primarily by the Fusarium species F. graminearum and F. culmorum, DON poses a considerable threat to food and feed safety.[3][4][5] Its presence in the food chain is a major concern for human and animal health due to its various toxic effects, including gastroenteritis, immune system modulation, and inhibition of protein synthesis.[1][3][4] This technical guide provides a comprehensive overview of the occurrence of DON in wheat and maize, details analytical methodologies for its detection, and explores the molecular mechanisms underlying its toxicity.

Occurrence of Deoxynivalenol in Wheat and Maize

The contamination of wheat and maize with Deoxynivalenol is a worldwide issue, with prevalence and concentration levels varying significantly by region, year, and agricultural practices.[3][6] Climatic conditions, particularly moisture during the flowering stage of the crops, play a crucial role in Fusarium infection and subsequent DON production.

Quantitative Data on DON Occurrence

The following tables summarize the findings of various studies on the prevalence and concentration of DON in wheat and maize samples from different parts of the world.



Table 1: Occurrence of Deoxynivalenol (DON) in Wheat



Region/C ountry	Year(s) of Sampling	No. of Samples	Prevalenc e (%)	Concentr ation Range (µg/kg)	Mean Concentr ation (μg/kg)	Referenc e
Europe (11 countries)	Not Specified	11,022	61	Not Specified	Not Specified	[2]
Europe	2019	2,011	56	Up to 22,000	Not Specified	[3]
Europe (11 countries)	Not Specified	Not Specified	61	Not Specified	Not Specified	[3]
Luxembour g & Switzerlan d	2007-2018	714	33	76 - 9,247	Not Specified	[3]
Poland	Not Specified	Not Specified	100	82 - 2,975	770.7	[1]
China	Not Specified	672	91.5	2.4 - 1,130	Not Specified	[1]
China	Not Specified	180	Not Specified	14.52 - 41,157.13	488.02	[1]
Argentina	Not Specified	Not Specified	100	50 - 9,480	Not Specified	[1]
Pakistan (Summer)	2018-2019	232	44.8	LOD - 2,145	Not Specified	[1]
Pakistan (Winter)	2018-2019	217	41.9	LOD - 2,050	Not Specified	[1]
Serbia (2004 Harvest)	2004	59	50	630 - 1,840	1,235	[2]
Serbia (2005-	2005-2007	55	34.5	57 - 423	190	[2]



2007)

Hungary	2008-2015	305	Not Specified	Not Specified	181 (2012) - 2159 (2011)	[7]
Southern Brazil	2008-2015	Not Specified	Not Specified	Not Specified	111	[8]
Paraná, Brazil	2008-2009	113	66.4	206.3 - 4,732.3	1,894.9	[9]

LOD: Limit of Detection

Table 2: Occurrence of Deoxynivalenol (DON) in Maize



Region/C ountry	Year(s) of Sampling	No. of Samples	Prevalenc e (%)	Concentr ation Range (µg/kg)	Mean Concentr ation (µg/kg)	Referenc e
Europe (11 countries)	Not Specified	Not Specified	89	Not Specified	Not Specified	[2]
Pakistan (Summer)	2018-2019	142	61.2	LOD - 2,967	Not Specified	[1]
Pakistan (Winter)	2018-2019	128	44.5	LOD - 2,490	Not Specified	[1]
Serbia (2004 Harvest)	2004	226	50	42 - 2,460	536	[2]
Serbia (2005- 2007)	2005-2007	216	32.4	27 - 2,210	223	[2]
Tanzania	Not Specified	Not Specified	Not Specified	57 - 825	Not Specified	[1]
Cameroon	Not Specified	Not Specified	Not Specified	43 - 435	Not Specified	[1]
Italy	Not Specified	Not Specified	Not Specified	1 - 930	Not Specified	[1]
South Africa	Not Specified	Not Specified	88.3	Not Specified	542.54	[10]
Global (Feed Samples)	10-year period	Not Specified	67	Not Specified	520	[11]

LOD: Limit of Detection

Experimental Protocols for Deoxynivalenol Analysis



Accurate and sensitive analytical methods are crucial for monitoring DON contamination in food and feed. The most commonly employed techniques are Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on the specific binding of an antibody to the DON antigen.

Methodology:

- Sample Preparation:
 - Grind a representative sample to a fine powder.[12]
 - Extract a known weight of the ground sample (e.g., 4 g) with a specific volume of an extraction solvent, typically a methanol/water mixture (e.g., 20 mL of 10% methanol).[9]
 [12]
 - Shake the mixture for a defined period (e.g., 1 hour) to ensure efficient extraction.
 - Centrifuge the extract to pellet solid particles.[9]
 - The supernatant is collected for analysis.[9]
- ELISA Procedure (Indirect Competitive):
 - Microtiter plates are pre-coated with a DON-protein conjugate.
 - A known amount of DON-specific antibody is mixed with the sample extract or standard solutions.
 - This mixture is added to the wells of the microtiter plate.
 - During incubation, free DON in the sample competes with the coated DON-protein conjugate for binding to the antibody.



- After incubation, the wells are washed to remove unbound components.
- A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase HRP) that binds to the primary antibody is added.
- After another incubation and washing step, a substrate solution is added, which reacts with the enzyme to produce a colored product.[12]
- The intensity of the color is inversely proportional to the concentration of DON in the sample and is measured using a microplate reader.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is a more selective and quantitative method for DON analysis, often used for confirmation of ELISA results.

Methodology:

- Sample Preparation and Cleanup:
 - Extraction is typically performed with an acetonitrile/water mixture.
 - The crude extract is often subjected to a cleanup step to remove interfering matrix components. Immunoaffinity columns (IACs) are commonly used for this purpose. The extract is passed through the column, where DON is selectively retained by specific antibodies. After washing the column, DON is eluted with a solvent like methanol.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is typically used.
 - Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is common.
 - Detection: A UV detector is frequently used, with the wavelength set around 220 nm.



Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method for the analysis of DON and its metabolites, providing both quantification and structural confirmation.

Methodology:

- Sample Preparation:
 - Extraction is performed with a solvent mixture such as acetonitrile/water/acetic acid (e.g., 79/20/1, v/v/v).[7][13]
 - A defatting step with hexane may be included for high-fat matrices.[7][13]
 - The extract is filtered, evaporated, and the residue is redissolved in the mobile phase for injection.[7][13]
- LC-MS/MS Conditions:
 - Liquid Chromatography: A UPLC or HPLC system with a C18 column is used for separation. The mobile phase often consists of a mixture of methanol and water with an ammonium acetate buffer.[7][13]
 - Mass Spectrometry: A triple quadrupole mass spectrometer is typically used. Ionization is achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The analysis is performed in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.

Signaling Pathways and Molecular Mechanisms of DON Toxicity

Deoxynivalenol exerts its toxic effects by interfering with fundamental cellular processes. A primary mechanism is the inhibition of protein synthesis through its binding to the 60S ribosomal subunit.[8] This interaction triggers a "ribotoxic stress response," leading to the activation of various signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways.[2]



Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are key players in mediating the inflammatory and apoptotic effects of DON.[2][14]

- p38 and ERK Activation: DON has been shown to induce the phosphorylation and activation of p38 and ERK1/2 in various cell types, including intestinal epithelial cells.[6][14] Activation of these pathways leads to the production of pro-inflammatory cytokines such as IL-1A, IL-6, and TNF-α.[6]
- JNK Activation: The JNK pathway is also activated in response to DON and is involved in apoptosis and inflammatory responses.

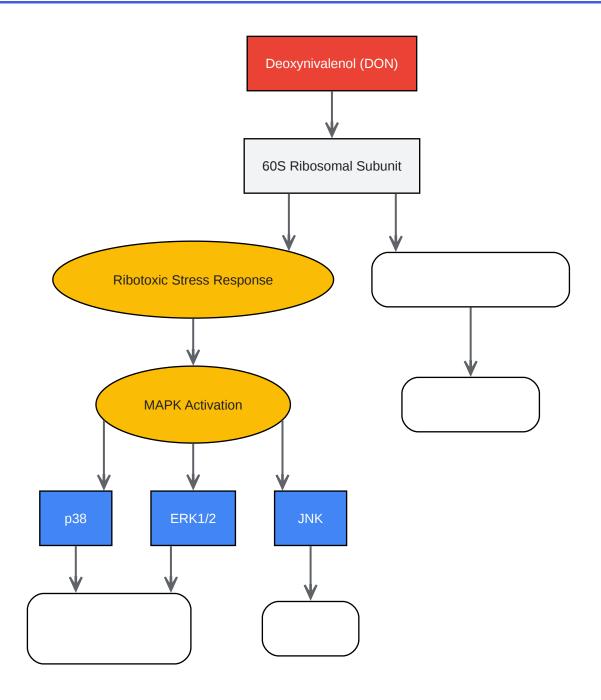
The activation of MAPK signaling pathways by DON is a critical event that leads to downstream cellular effects such as inflammation, cell cycle arrest, and apoptosis.[5]

Effects on Protein Synthesis and Cell Cycle

As a potent inhibitor of protein synthesis, DON disrupts cellular homeostasis.[4][10][11] This inhibition can lead to cell cycle arrest, primarily at the G0/G1 and S phases, and can induce apoptosis.[15]

Visualizations Signaling Pathway of DON-induced Cellular Response



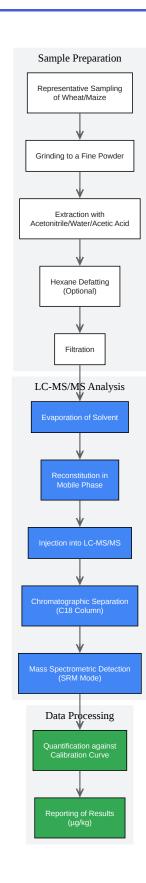


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Caption: DON-induced activation of MAPK signaling pathways.

Experimental Workflow for DON Analysis by LC-MS/MS



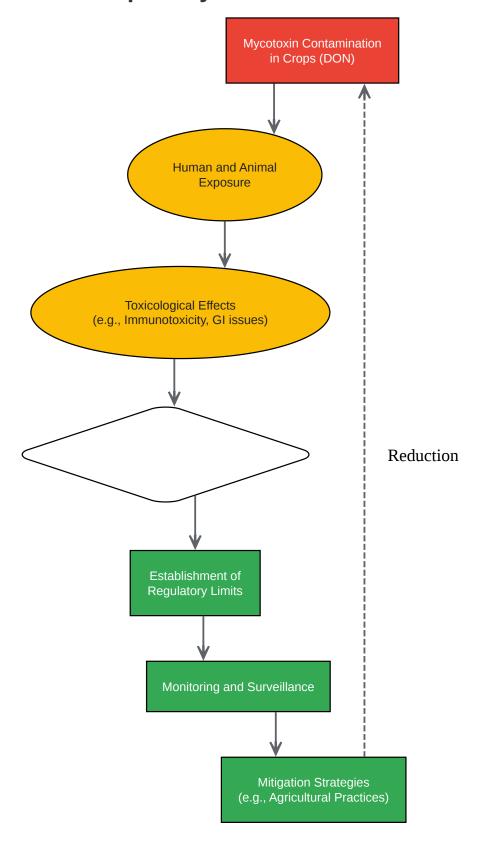


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Caption: A typical workflow for the analysis of DON.



Logical Relationship in Mycotoxin Risk Assessment



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Caption: The logical flow of mycotoxin risk assessment.

Conclusion

The prevalence of Deoxynivalenol in wheat and maize remains a significant challenge for global food safety. Understanding its occurrence patterns, employing robust analytical methods for its detection, and elucidating the molecular mechanisms of its toxicity are paramount for developing effective risk assessment and mitigation strategies. This guide provides a foundational resource for professionals engaged in research, diagnostics, and the development of interventions to minimize the impact of DON on human and animal health.

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